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Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase

kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)

signaling. By phosphorylating key downstream targets such as SLP-76, HPK1 attenuates T-cell

activation, proliferation, and cytokine production. This immunosuppressive function makes

HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer

immunotherapy. The development of potent and selective HPK1 inhibitors requires robust and

reliable cell-based assays to accurately quantify their inhibitory activity in a physiologically

relevant context.

These application notes provide detailed protocols for three widely used cell-based assays to

measure HPK1 inhibition: a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a

NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement assay,

and a phospho-flow cytometry assay to detect the phosphorylation of the direct HPK1

substrate, SLP-76.

HPK1 Signaling Pathway
HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.

Upon T-cell receptor (TCR) activation, HPK1 is recruited to the immunological synapse where it

becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine
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376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the

dissociation of the SLP-76 signaling complex and subsequent downregulation of the T-cell

response, including reduced production of interleukin-2 (IL-2). Inhibition of HPK1 blocks this

phosphorylation event, thereby sustaining TCR signaling and enhancing T-cell effector

functions.
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Data Presentation: Potency of HPK1 Inhibitors in
Cellular Assays
The following table summarizes the half-maximal inhibitory concentrations (IC50) and effective

concentrations (EC50) of several known HPK1 inhibitors in various cell-based assays. This

data allows for a direct comparison of compound potencies.
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Compound Assay Type Cell Type Readout
IC50 / EC50
(nM)

BGB-15025 Biochemical - Kinase Activity 1.04[1][2]

pSLP-76 Cellular

Assay
T-Cells pSLP-76 (S376)

Potent inhibition

(concentration-

dependent)[1][2]

IL-2 Production

Assay
T-Cells IL-2 Secretion

Potent induction

(concentration-

dependent)[1][2]

GNE-1858 Biochemical - Kinase Activity 1.9[3][4][5]

pSLP-76 Cellular

Assay
- pSLP-76 (S376) 1.9[6]

Compound 1
pSLP-76 Cellular

Assay
Human PBMCs pSLP-76 (S376) 17.59 - 19.8[7]

IL-2 Production

Assay
Human PBMCs IL-2 Secretion 2.24 - 4.85[7]

Compound 2
pSLP-76 Cellular

Assay
Human PBMCs pSLP-76 (S376)

141.44 -

193.41[7]

IL-2 Production

Assay
Human PBMCs IL-2 Secretion 58.36 - 142.53[7]

ZYF0033 Biochemical -
MBP

Phosphorylation
< 10[8][9][10]

pSLP-76 Cellular

Assay
- pSLP-76 (S376)

Reduced at 100

nM[8]

HPK1-IN-3 Biochemical - Kinase Activity 0.25[11][12]

IL-2 Production

Assay
Human PBMCs IL-2 Secretion 108[11][12]

Unnamed

Inhibitor

pSLP-76 Cellular

Assay
Jurkat pSLP-76 (S376) 3[13]
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IL-2 Production

Assay
Primary T-Cells IL-2 Secretion 1.5[13]

ISR-05 Biochemical - Kinase Activity 24,200[14]

ISR-03 Biochemical - Kinase Activity 43,900[14]

Experimental Protocols
HTRF Assay for HPK1 Inhibition
This protocol describes a homogeneous, fluorescence-based assay to quantify the inhibition of

HPK1 in cell lysates. The assay measures the proximity of two antibodies labeled with a FRET

donor and acceptor, which bind to HPK1.

1. Cell Seeding & Treatment

2. Cell Lysis

3. Lysate Transfer

4. Add HTRF Reagents

5. Incubation

6. Plate Reading
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HTRF Assay Workflow

Materials:

Jurkat T-cells

RPMI-1640 medium with 10% FBS

HPK1 inhibitor compounds

Anti-CD3 antibody

HTRF Total HPK1 Detection Kit (containing donor and acceptor antibodies, lysis buffer, and

detection buffer)

96-well and 384-well white microplates

Protocol:

Cell Culture and Treatment:

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at

37°C in a 5% CO2 incubator.

Seed 200,000 Jurkat cells per well in a 96-well culture plate.

Treat the cells with a serial dilution of the HPK1 inhibitor for 2 hours.

Stimulate the cells with 20 µg/mL of anti-CD3 antibody for 30 minutes.

Cell Lysis:

Carefully remove the supernatant.

Add 10 µL of supplemented 4X HTRF lysis buffer to each well.
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Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell

lysis.

Assay Procedure:

Transfer 16 µL of the cell lysate to a 384-well low-volume white microplate.

Prepare the HTRF detection reagent mix by combining the donor and acceptor antibodies

according to the kit manufacturer's instructions.

Add 4 µL of the premixed HTRF detection reagents to each well containing the lysate.

Seal the plate and incubate overnight at room temperature.

Data Acquisition and Analysis:

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at

665 nm (acceptor) and 620 nm (donor).

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter

logistic equation to determine the IC50 value.

NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a small molecule inhibitor to the HPK1 protein within intact,

living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a

NanoLuc® luciferase-tagged HPK1 and a fluorescent tracer that binds to the kinase's active

site.
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NanoBRET™ Assay Workflow

Materials:

HEK293 cells

DMEM with 10% FBS

Plasmid encoding NanoLuc®-HPK1 fusion protein

Transfection reagent (e.g., FuGENE® HD)

NanoBRET™ Kinase Tracer
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HPK1 inhibitor compounds

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

White, non-binding surface 384-well plates

Protocol:

Cell Transfection and Seeding:

Transfect HEK293 cells with the NanoLuc®-HPK1 fusion vector according to the

manufacturer's protocol.

After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.

Seed the cells into a 384-well white assay plate.

Compound and Tracer Addition:

Prepare serial dilutions of the HPK1 inhibitor compounds.

Add the compounds to the wells.

Add the NanoBRET™ Tracer to all wells at a final concentration determined by a

preliminary tracer titration experiment.

Incubation and Signal Detection:

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow for compound

binding to reach equilibrium.

Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular

NanoLuc® Inhibitor.

Add the substrate solution to all wells.

Data Acquisition and Analysis:
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Read the plate within 20 minutes on a luminometer equipped with 450 nm (donor) and 610

nm (acceptor) filters.

Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor

emission (450 nm).

Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-

response curve to determine the IC50 value.

Phospho-Flow Cytometry for pSLP-76 (Ser376)
This protocol enables the quantification of HPK1 activity in individual cells by measuring the

phosphorylation of its direct substrate, SLP-76, at serine 376 using phospho-specific antibodies

and flow cytometry.

1. Cell Treatment & Stimulation

2. Fixation

3. Permeabilization

4. Antibody Staining

5. Data Acquisition

6. Data Analysis
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Phospho-Flow Cytometry Workflow

Materials:

Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium with 10% FBS

HPK1 inhibitor compounds

Anti-CD3/Anti-CD28 antibodies or beads for stimulation

Fixation Buffer (e.g., 1.5% formaldehyde)

Permeabilization Buffer (e.g., ice-cold methanol)

FACS Buffer (PBS with 0.1% BSA)

Fluorochrome-conjugated antibodies:

Anti-pSLP-76 (Ser376)

Anti-CD3 (for gating on T-cells in PBMCs)

Isotype control antibody

Flow cytometer

Protocol:

Cell Preparation and Treatment:

Culture and harvest Jurkat cells or isolate PBMCs from healthy donors.

Resuspend cells at 1 x 10^6 cells/mL in RPMI-1640.

Pre-treat cells with a dose range of HPK1 inhibitor for 1-2 hours at 37°C.
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Stimulate cells with anti-CD3/anti-CD28 for 15-30 minutes at 37°C.

Fixation and Permeabilization:

Fix the cells by adding pre-warmed Fix Buffer I and incubating for 10 minutes at 37°C.[15]

Pellet the cells by centrifugation and resuspend in ice-cold methanol for permeabilization.

Incubate on ice for 30 minutes.[15]

Wash the cells twice with FACS buffer to remove the methanol.

Antibody Staining:

Resuspend the permeabilized cells in FACS buffer.

Add the anti-pSLP-76 (Ser376) antibody and, if using PBMCs, an anti-CD3 antibody.

Include an isotype control in a separate tube.

Incubate in the dark at room temperature for 40 minutes.[15]

Wash the cells twice with FACS buffer.

Flow Cytometry Analysis:

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Gate on the live cell population using forward and side scatter, and on the CD3+ T-cell

population if using PBMCs.

Quantify the median fluorescence intensity (MFI) of the pSLP-76 signal in the appropriate

cell population.

Calculate the percent inhibition of pSLP-76 phosphorylation for each inhibitor

concentration relative to the stimulated control and determine the IC50 value.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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